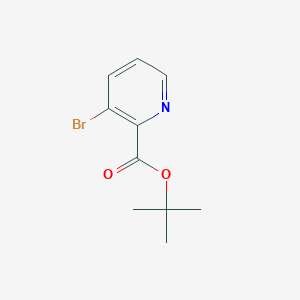

Tert-butyl 3-bromopicolinate

Description

Contextualizing Tert-butyl 3-bromopicolinate within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are fundamental to many areas of science, including medicinal chemistry and materials science. This compound belongs to this class, specifically as a derivative of pyridine (B92270).

Significance of Pyridine Derivatives in Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are cornerstones of organic synthesis. numberanalytics.com The nitrogen atom imparts unique properties to the ring, making it a weak base and influencing its reactivity in various chemical transformations. fiveable.me Pyridine derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. numberanalytics.com Their ability to participate in a wide range of reactions, including electrophilic and nucleophilic substitutions, as well as cross-coupling reactions, allows for the introduction of diverse functional groups. numberanalytics.com The pyridine ring is also a key structural motif in many essential biomolecules, such as the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). fiveable.me

Role of Bromine Substituents in Chemical Transformations

The presence of a bromine atom on the pyridine ring of this compound is crucial to its utility as a synthetic intermediate. Aryl halides, including bromo-substituted pyridines, are key building blocks in modern organic synthesis, largely due to their participation in cross-coupling reactions. acs.org These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net The bromine atom serves as a "handle" on the molecule, a reactive site that can be selectively targeted for modification. For instance, it can be readily displaced in nucleophilic aromatic substitution reactions or participate in powerful bond-forming methodologies like the Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions. acs.orgsmolecule.comnih.gov This allows for the strategic attachment of various other molecular fragments, making it an invaluable tool for constructing complex molecular architectures.

Impact of the Tert-butyl Ester Moiety on Reactivity and Selectivity

The tert-butyl ester group in this compound serves a critical role as a protecting group for the carboxylic acid functionality. thieme-connect.com This bulky group is known for its high stability under a variety of reaction conditions, including exposure to many nucleophiles and reducing agents. thieme-connect.comthieme.de This stability is largely due to steric hindrance provided by the voluminous tert-butyl group, which physically obstructs the approach of reactants to the ester's carbonyl carbon. researchgate.netwikipedia.org

This protective function is essential in multi-step syntheses where other parts of the molecule need to be modified without affecting the carboxylic acid. The tert-butyl ester can be selectively removed, or "deprotected," under acidic conditions, regenerating the carboxylic acid for further reactions. thieme-connect.comthieme.de This controlled reactivity and selectivity make the tert-butyl ester a highly valuable functional group in the strategic design of complex synthetic routes. youtube.com

Research Rationale and Scope of Investigation

The specific combination of the pyridine core, the bromine handle, and the sterically demanding tert-butyl ester in this compound creates a molecule with a unique profile for synthetic applications.

Addressing Gaps in the Literature on this compound

While the individual components of this compound are well-understood in organic chemistry, a comprehensive examination of the compound itself and its specific applications is less common in readily accessible literature. Much of the available information is found within the context of larger synthetic studies or in supplier catalogs. This article aims to consolidate and present a focused overview of the existing knowledge surrounding this particular molecule.

Defining the Academic and Research Landscape for the Compound

The academic and research landscape for this compound is primarily centered on its use as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal and materials chemistry. Researchers utilize this compound as a starting material to introduce a substituted picolinate (B1231196) moiety into a target structure. For example, it has been employed in the synthesis of ligands for metal complexes and as a building block for novel heterocyclic systems. Its utility in palladium-catalyzed cross-coupling reactions is a recurring theme in the literature, highlighting its importance in modern synthetic strategies.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1260807-49-5 | chemicalbook.comchemical-suppliers.eubldpharm.comsigmaaldrich.cn |

| Molecular Formula | C10H12BrNO2 | bldpharm.comnih.gov |

| Molecular Weight | 258.11 g/mol | bldpharm.com |

| Physical Form | Solid | sigmaaldrich.cn |

| IUPAC Name | tert-butyl 3-bromo-2-pyridinecarboxylate | sigmaaldrich.cn |

| Storage | Inert atmosphere, Room Temperature | bldpharm.com |

Overview of Advanced Methodologies for Studying the Compound

The comprehensive characterization of this compound and the monitoring of its chemical transformations rely on a suite of advanced analytical methodologies. These techniques are essential for confirming the compound's identity, purity, and three-dimensional structure, as well as for elucidating reaction mechanisms.

Spectroscopic Methods

Spectroscopy is the principal tool for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is one of the most powerful techniques for determining the molecule's structure.

¹H NMR spectroscopy provides information on the number and chemical environment of protons, allowing for the assignment of signals corresponding to the pyridine ring and the tert-butyl group. chemicalbook.com

¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule, including those in the pyridine ring and the ester functional group. chemicalbook.com

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between protons and carbons, confirming the substitution pattern on the pyridine ring. Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of different parts of the molecule.

Mass Spectrometry (MS) : MS is critical for determining the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact molecular formula by measuring the mass-to-charge ratio with very high precision. chemicalbook.com The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) is a key signature in the mass spectrum that confirms its presence.

Chromatographic Techniques

Chromatography is indispensable for separating this compound from reaction mixtures and assessing its purity.

Thin-Layer Chromatography (TLC) : TLC is a rapid and simple method used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. nih.govtcichemicals.com

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These techniques are used for the separation, quantification, and purity assessment of the compound. When coupled with mass spectrometry (GC-MS or LC-MS), they provide a powerful combination for identifying components in a mixture. ambeed.combldpharm.comsdstate.edu

Crystallographic Techniques

The table below summarizes the advanced methodologies used to study this compound.

| Methodology | Purpose | Information Obtained |

| ¹H NMR Spectroscopy | Structural elucidation | Chemical shift, integration, and coupling constants of protons |

| ¹³C NMR Spectroscopy | Structural elucidation | Chemical shifts of all unique carbon atoms |

| 2D NMR (COSY, HSQC) | Detailed structural confirmation | Connectivity between protons and carbons, confirming substitution patterns |

| Mass Spectrometry (MS) | Molecular weight determination | Molecular ion peak and fragmentation patterns; bromine isotopic signature |

| HRMS | Precise molecular formula determination | High-accuracy mass-to-charge ratio |

| TLC | Reaction monitoring | Qualitative assessment of reaction progress and purity |

| HPLC/GC | Purity assessment and quantification | Retention time, peak area for purity and concentration determination |

| X-ray Crystallography | Definitive 3D structure determination | Precise bond lengths, bond angles, and solid-state conformation |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXZWVWSJGWASF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Tert Butyl 3 Bromopicolinate

Strategies for Regioselective Bromination of Picolinate (B1231196) Esters

The inherent electronic properties of the pyridine (B92270) ring, an electron-deficient heterocycle, make direct electrophilic substitution challenging. nih.gov The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions. The presence of an electron-withdrawing ester group at the 2-position further complicates this, influencing the regiochemical outcome of halogenation reactions.

To overcome the challenges of regioselectivity, directed metallation strategies have proven effective. One such approach involves the use of a directing group to facilitate ortho-lithiation. For instance, in a related system, a pivalamide (B147659) directing group has been used to direct metallation and subsequent functionalization. nih.gov A more direct and highly regioselective method for related picolinic acid derivatives involves ortho-metallation using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or a combination of a Grignard reagent with lithium chloride (Turbo-Grignard). A patent for the synthesis of related 3-bromo-picolinic acid derivatives describes a regioselective ortho-metallation of a substituted 2-methoxypyridine (B126380) derivative. google.com This is achieved by treating the substrate with TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex), followed by the addition of an electrophile. google.com This strategy ensures the specific functionalization at the position ortho to the directing group.

Another powerful strategy is the use of a removable directing group. For example, a temporary silyl (B83357) group can be introduced to block a more reactive position, allowing for bromination at the desired site, followed by removal of the silyl group.

The control of positional isomerism is paramount in the synthesis of specifically substituted pyridines. The electronic nature of the pyridine ring generally favors electrophilic attack at the C-3 and C-5 positions. For picolinate esters, the ester group at C-2 is a meta-director, further favoring substitution at C-4 and C-6. Therefore, achieving substitution at the C-3 position requires overcoming these inherent electronic preferences.

Protecting group strategies are instrumental in controlling positional isomerism. For instance, in the synthesis of unsymmetrical 3,5-disubstituted 2-pyridones, a bulky di-tert-butyl(isobutyl)silyl (BIBS) group was used to direct arylation regioselectively to the C5 position in Suzuki-Miyaura reactions. ewha.ac.krresearchgate.net Conversely, a p-toluenesulfonyl (Ts) group was employed to maximize C3 selective halogen-lithium exchange. ewha.ac.krresearchgate.net These examples highlight how the choice of a protecting group can dramatically influence the site of functionalization.

Furthermore, the reaction conditions, including the choice of solvent and temperature, can significantly impact the ratio of positional isomers. In the halogenation of activated pyridines, the solvent can influence the regioselectivity. thieme-connect.com

A variety of brominating reagents are available, each with its own reactivity profile and suitability for specific substrates. The choice of reagent and reaction conditions is critical for achieving high yields and selectivity.

| Brominating Reagent | Substrate Type | Conditions | Outcome | Reference |

| N-Bromosuccinimide (NBS) | Amino and Hydroxy Pyridines | CCl₄ or CH₃CN, dark, rt | High yields of monobrominated products, regioselectivity depends on substituent position. | thieme-connect.com |

| N-Bromosuccinimide (NBS) | 2-Aminopyridine | CCl₄, reflux | Regioselective formation of 5-bromo-2-aminopyridine. | thieme-connect.com |

| Bromine (Br₂) | Pyridine | Oleum, 130 °C | Formation of 3-bromopyridine. | nih.gov |

| N-halosuccinimides | 2-Aryl Pyridines | Redox-neutral dearomatization-rearomatization | Highly regioselective meta-C-H halogenation. | researchgate.net |

| Hydrobromic acid (aq) with DMSO (oxidant) | 2-Phenylpyridines | Pd-catalyzed, with a directing group | Ortho C-H bromination with high selectivity. | rsc.org |

Interactive Data Table: Evaluation of Brominating Reagents (This is a simplified representation of an interactive table. In a true interactive version, users could filter by reagent, substrate, or outcome.)

For the synthesis of 3-bromopicolinic acid derivatives, N-bromosuccinimide (NBS) is a commonly employed reagent due to its milder nature compared to elemental bromine, which often requires harsh conditions. thieme-connect.compatsnap.com The reaction of a picolinate ester with NBS can be influenced by the solvent and the presence of radical initiators or catalysts. For activated pyridines, such as aminopyridines, NBS in carbon tetrachloride or acetonitrile (B52724) provides high yields of monobrominated products. thieme-connect.com

Esterification Techniques for Incorporating the Tert-butyl Group

The introduction of the sterically demanding tert-butyl group to form the final ester requires specific esterification methods, as standard Fischer esterification conditions are often inefficient.

Direct tert-butylation of carboxylic acids offers a streamlined approach. A recently developed method utilizes tert-butyl acetate (B1210297) as both the reagent and solvent, catalyzed by bis(trifluoromethanesulfonyl)imide (Tf₂NH). organic-chemistry.orgnii.ac.jp This method has been shown to be effective for a variety of carboxylic acids, providing tert-butyl esters in high yields under mild conditions. organic-chemistry.orgnii.ac.jp

Another effective method for direct tert-butylation involves the use of 2-tert-butoxypyridine in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂). This reaction proceeds rapidly at room temperature and provides high yields of the corresponding tert-butyl esters. researchgate.net

| Method | Reagents | Conditions | Advantages | Reference |

| Tf₂NH Catalyzed | Carboxylic acid, tert-butyl acetate, Tf₂NH (catalytic) | Room temperature or mild heating | High yields, mild conditions, broad substrate scope. | organic-chemistry.orgnii.ac.jp |

| BF₃·OEt₂ Promoted | Carboxylic acid, 2-tert-butoxypyridine, BF₃·OEt₂ | Toluene, room temperature | Rapid reaction, high yields, mild conditions. | researchgate.net |

| Isobutene | Carboxylic acid, isobutene, H₂SO₄ (conc.) | Pressurized system | Common industrial method. | nii.ac.jp |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Carboxylic acid, Boc₂O, DMAP (catalyst) | Organic solvent | Widely used laboratory method. | nii.ac.jp |

Interactive Data Table: Direct Tert-butylation Methods (This is a simplified representation of an interactive table. In a true interactive version, users could filter by method or reagents.)

When direct tert-butylation is challenging, a two-step approach involving the formation of a more accessible ester followed by transesterification can be employed. For example, a methyl or ethyl ester of 3-bromopicolinic acid can be synthesized first, followed by transesterification to the tert-butyl ester.

Transesterification can be achieved under either acidic or basic conditions. masterorganicchemistry.com For the conversion of a methyl ester to a tert-butyl ester, basic conditions are often preferred to avoid potential side reactions. A common method involves reacting the methyl ester with potassium tert-butoxide in a suitable solvent like diethyl ether or THF. masterorganicchemistry.comresearchgate.net The use of the alcohol corresponding to the desired ester as the solvent can also drive the equilibrium towards the product. masterorganicchemistry.com

The tert-butyl ester group is also a widely used protecting group for carboxylic acids due to its stability under various conditions and its facile removal under acidic conditions. nii.ac.jp This dual role as both a key structural component and a potential protecting group underscores its importance in multi-step organic synthesis.

Optimization of Yield and Purity in Ester Formation

The synthesis of tert-butyl esters, particularly those with sensitive functional groups like tert-butyl 3-bromopicolinate, requires careful optimization of reaction conditions to maximize yield and ensure high purity. The bulky tert-butyl group can present steric challenges, often necessitating specific activation methods for the parent carboxylic acid.

Detailed research into esterification has identified several key parameters that can be systematically varied to improve reaction outcomes. Steglich-type esterifications, which proceed under mild, often neutral pH conditions, are particularly suitable for acid-labile substrates like tert-butyl esters. rsc.org The use of a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in combination with a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is a common strategy. rsc.org The catalyst accelerates the reaction by forming a highly reactive acylated pyridinium (B92312) intermediate. rsc.org

Optimization studies for similar systems have explored the impact of reagents, solvents, and temperature. For instance, in the synthesis of tert-butyl 6-bromopicolinate, reacting the corresponding picolinic acid with tosyl chloride (TsCl) and pyridine in tert-butanol (B103910) (tBuOH) at room temperature for several hours is an effective method. metu.edu.tr Another scalable approach involves the alkylation of the picolinic acid with a tert-butyl halide using a strong base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylacetamide (DMA) at elevated temperatures.

The choice of solvent and base is critical. A screening of different solvents and bases for a Mukaiyama-type esterification identified a combination of dimethyl carbonate (DMC) as solvent and 2,6-lutidine as the base to be optimal for general utility and environmental, health, and safety (EHS) profile. rsc.org Such optimized conditions have been shown to produce good to excellent yields even for sterically hindered alcohols like t-butyl alcohol. rsc.org

Table 1: Selected Parameters for Optimization of Tert-butyl Ester Formation

| Parameter | Variation | Rationale & Findings |

| Coupling Agent | DIC, HATU, T3P | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often used for amide and ester bond formation in complex syntheses. google.com T3P (Propylphosphonic anhydride) showed poor conversion with aryl acids in one study. rsc.org |

| Catalyst | DMAP | A catalytic amount of DMAP is crucial for accelerating the reaction rate in Steglich esterifications. rsc.org |

| Solvent | DMC, iPrOAc, DCM | Dimethyl carbonate (DMC) has been identified as a green and effective solvent for esterification reactions. rsc.org Dichloromethane (B109758) (DCM) is also commonly used. metu.edu.tr |

| Base | Pyridine, Cs₂CO₃, 2,6-Lutidine | The choice of base can significantly influence yield; cesium carbonate is effective in alkylation routes, while non-nucleophilic bases like 2,6-lutidine are optimal for certain coupling reactions. rsc.org |

| Temperature | 0 °C to 120 °C | Initial reaction setup at 0°C followed by stirring at room temperature is common to control exothermic reactions. metu.edu.tr Higher temperatures (e.g., 120°C) may be required for alkylation methods. |

Multi-Component and One-Pot Synthetic Routes

A hypothetical one-pot synthesis of this compound could involve the in-situ generation of 3-bromopicolinic acid from a precursor, followed immediately by esterification in the same reaction vessel without isolation. Such a process would depend on the compatibility of the reagents and conditions for both the bromination and esterification steps.

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive transformations where each subsequent reaction is triggered by the chemical functionality formed in the preceding step. wikipedia.org This approach allows for the rapid construction of complex molecular architectures from simple starting materials in a single operation. wikipedia.orgbaranlab.org

Picolinate intermediates have been shown to participate in sophisticated cascade sequences. Research has described Brønsted acid-catalyzed cascade reactions that involve picolinate moieties and lead to complex heterocyclic systems through processes like 1,2-indole migration. researchgate.net Another example includes copper-catalyzed cascade reactions where a picolinate structure is a key component. sorbonne-universite.fr In a notable synthesis of (–)-chloramphenicol, a cascade reaction mediated by a Lewis acid (BF₃·Et₂O) was a key step. wikipedia.org While not involving a picolinate directly, it illustrates the principle of using a reagent to initiate a sequence of bond-forming events. The application of such a strategy could, in principle, allow for the elaboration of the this compound scaffold into more complex target molecules in a highly efficient manner.

Chemoenzymatic synthesis combines the precision of biocatalysis with the practicality of traditional organic chemistry to produce complex molecules, particularly those requiring high stereochemical control. nih.govrsc.org Enzymes operate under mild conditions and can offer exceptional levels of stereo-, regio-, and chemoselectivity that are often difficult to achieve with conventional chemical catalysts. nih.gov

For a molecule like this compound, which is itself achiral, chemoenzymatic methods could be employed in subsequent transformations to introduce stereocenters with high fidelity. For instance, if the picolinate were a substrate for an enzymatic reduction or oxidation on a different part of a larger molecule, an enzyme could ensure the formation of a single enantiomer or diastereomer. Enzymes such as lipases are commonly used for the kinetic resolution of racemic alcohols or acids, and oxidoreductases can perform asymmetric reductions of ketones. A bi-enzymatic cascade has been used to synthesize ε-caprolactone from cyclohexanol, demonstrating the potential for creating complex products in a controlled manner. nih.gov The development of chemoenzymatic cascades allows for multiple, precise transformations in one pot, enhancing synthetic efficiency and sustainability. nih.gov

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing for the scale-up of chemical syntheses. ltf-gmbh.comrsc.org These benefits include enhanced safety due to smaller reaction volumes, superior heat and mass transfer, improved reproducibility, and often higher yields and purity. ltf-gmbh.commdpi.com

The synthesis of picolinate derivatives has been shown to benefit greatly from continuous processing. In one study, the direct amidation of methyl picolinate was performed in a high-temperature, high-pressure continuous flow reactor. rsc.org This method resulted in a 40-fold increase in productivity compared to the equivalent batch process. rsc.org Such dramatic improvements highlight the potential of flow chemistry for the industrial-scale production of this compound and its derivatives. The ability to precisely control reaction parameters like temperature, pressure, and residence time allows for fine-tuning the reaction to maximize output and minimize byproduct formation. mdpi.comunimi.it

Table 2: Comparison of Batch vs. Continuous Flow Processing for Picolinate Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Productivity | Lower (e.g., 0.05 g h⁻¹ for methyl picolinamide) rsc.org | Significantly Higher (e.g., 1.99 g h⁻¹ for methyl picolinamide) rsc.org |

| Safety | Higher risk with large volumes of hazardous materials. ltf-gmbh.com | Inherently safer due to small reaction volumes at any given time. ltf-gmbh.com |

| Heat Transfer | Often inefficient, can lead to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. mdpi.com |

| Scalability | Often requires re-optimization of conditions. | Scaled by running the system for a longer duration. dur.ac.uk |

| Quality Control | Batch-to-batch variation can occur. | High reproducibility and real-time monitoring lead to consistent quality. ltf-gmbh.com |

Comparison with Analogous Picolinate Systems

The properties and reactivity of this compound are best understood by comparing it to its simpler alkyl ester analogs, such as the methyl and ethyl esters. The structural differences, primarily the steric bulk of the ester group, lead to significant divergence in chemical behavior.

The most significant difference between tert-butyl picolinate and its methyl or ethyl counterparts is the steric hindrance imposed by the bulky tert-butyl group. This steric bulk has profound effects on the reactivity of the ester carbonyl group.

Susceptibility to Nucleophilic Attack: Methyl and ethyl esters are relatively susceptible to nucleophilic attack at the carbonyl carbon, readily undergoing reactions like hydrolysis or aminolysis. rsc.orgosti.gov In contrast, the tert-butyl group effectively shields the carbonyl carbon, making direct nucleophilic acyl substitution much more difficult. This property makes the tert-butyl ester a robust protecting group for the carboxylic acid functionality, as it is stable under many basic conditions that would hydrolyze a methyl or ethyl ester.

Reactivity in Acylation Reactions: The reactivity of esters in Claisen acylations is known to decrease with increasing steric bulk of the alkyl group. The established order of reactivity is methyl > ethyl > isopropyl > tert-butyl. osti.gov This trend is attributed to the increased steric hindrance that impedes the approach of the nucleophile to the ester's carbonyl carbon.

Directing Group Effects: Because the tert-butyl ester functionality is less reactive, other sites on the molecule become more accessible for reaction. In this compound, the bromine atom is a primary site for transformations such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The stability of the tert-butyl ester allows these reactions to be carried out without affecting the ester group.

Hydrolysis Conditions: While methyl and ethyl esters can be hydrolyzed under both acidic and basic conditions, tert-butyl esters are typically cleaved under acidic conditions. The mechanism involves the formation of a stable tert-butyl carbocation, a pathway not available to methyl or ethyl esters.

Table 3: Reactivity Comparison of Picolinate Esters

| Property | Methyl/Ethyl Picolinate | Tert-butyl Picolinate |

| Steric Hindrance | Low | High |

| Hydrolysis | Susceptible to both acid and base-catalyzed hydrolysis. rsc.org | Stable to many basic conditions; cleaved under acidic conditions. |

| Reactivity as Acylating Agent | More reactive. osti.gov | Less reactive due to steric bulk. osti.gov |

| Use as Protecting Group | Less common due to higher reactivity. | Commonly used as a robust protecting group for carboxylic acids. |

| Primary Reaction Site | Ester carbonyl is a competitive reaction site. | Reactions are often directed to other functional groups (e.g., C-Br bond). |

Synthetic Pathways for Related Bromo-Substituted Picolinates

The synthesis of bromo-substituted picolinates, which are structurally related to this compound, involves a variety of chemical strategies. These methods often begin with appropriately substituted pyridine precursors, followed by bromination, oxidation, and esterification, though the order of these steps can vary.

For 5-bromo-substituted picolinates, a common starting material is 2-amino-5-nitropyridine. publish.csiro.au A Sandmeyer reaction can be used to introduce the bromo group. Subsequent reaction with cuprous cyanide, followed by hydrolysis, yields the corresponding picolinic acid, which can then be esterified. publish.csiro.au For instance, the synthesis of 5-bromo-2-picoline, a related precursor, can be achieved from 6-methyl-3-aminopyridine via a Sandmeyer-type reaction using CuBr and HBr. google.com

Esterification of the carboxylic acid is a key step. For tert-butyl esters, such as tert-butyl 6-bromopicolinate, the reaction can be performed by treating the corresponding acid with tosyl chloride in a mixture of pyridine and tert-butanol. metu.edu.tr Another approach for creating tert-butyl esters is through the reaction of the carboxylic acid with tert-butyl bromide in the presence of cesium carbonate. The direct esterification of a brominated picolinic acid is a frequently employed strategy. For example, the large-scale synthesis of β-carboline-3-carboxylate-t-butyl ester (βCCt) utilizes the Buchwald-Hartwig amination of tert-butyl 5-bromopicolinate as a key step. nih.gov

The table below summarizes various synthetic approaches for different bromo-substituted picolinates.

| Target Compound | Starting Material | Key Reaction Steps | Reference |

|---|---|---|---|

| Methyl 6-bromopicolinate | 6-Bromopicolinic acid | Esterification with methanol (B129727) catalyzed by p-toluenesulfonic acid. | google.com |

| Methyl 4-bromopicolinate | 4-Bromo-2-picoline | Oxidation with potassium permanganate (B83412) followed by esterification with diazomethane. | publish.csiro.au |

| Methyl 5-bromopicolinate | 2-Amino-5-nitropyridine | Sandmeyer reaction (bromination), reaction with cuprous cyanide, hydrolysis, then esterification. | publish.csiro.au |

| Tert-butyl 6-bromopicolinate | 6-Bromopicolinic acid | Esterification using tosyl chloride and pyridine in tert-butanol. | metu.edu.tr |

| Tert-butyl 5-bromo-6-methylpicolinate | 5-Bromo-6-methylpicolinic acid | Coupling with tert-butyl bromide using cesium carbonate in dimethylacetamide. |

Influence of Steric and Electronic Effects of Different Ester Groups

The choice of the ester group in picolinate synthesis is critical, as its steric and electronic properties can significantly influence reaction outcomes, stability, and subsequent reactivity. researchgate.netnumberanalytics.com The tert-butyl group, in particular, offers distinct characteristics compared to smaller alkyl esters like methyl or ethyl esters.

Steric Hindrance: The bulky nature of the tert-butyl group introduces significant steric hindrance around the carbonyl carbon of the ester. This can be both an advantage and a disadvantage.

Protecting Group: The steric bulk makes tert-butyl esters more resistant to hydrolysis and other nucleophilic acyl substitution reactions compared to methyl or ethyl esters. numberanalytics.comorgsyn.org This stability allows the tert-butyl group to function effectively as a protecting group for the carboxylic acid functionality while other chemical transformations are carried out on the pyridine ring or its substituents. orgsyn.org

Reaction Rates: Steric hindrance can impede the approach of reagents to the reaction center. In competitive reactions, this effect can be decisive. For example, in a study of the synthesis of α-keto esters from phenyl acetylene (B1199291) and a mixture of methanol, isopropanol, and tertiary butanol, the product derived from the primary alcohol (methanol) was predominantly formed. semanticscholar.org This result indicates that steric hindrance plays a more significant role than electronic factors in the nucleophilic attack, disadvantaging the bulkier tertiary butanol. semanticscholar.orgnih.gov Similarly, attempts to synthesize certain picolinates using tertiary butanol can be challenging due to the steric hindrance from the bulky tert-butyl group. nih.gov

Electronic Effects: The tert-butyl group is generally considered to be electron-donating through an inductive effect. While this effect is less pronounced than resonance effects, it can still influence the reactivity of the molecule. In contrast, other groups that can be found on related structures, such as the trifluoromethyl (-CF₃) group, are strongly electron-withdrawing. This electronic difference leads to vastly different chemical properties and reactivity. For instance, a comparison of pentafluorosulfanyl (SF₅), trifluoromethyl (CF₃), and tert-butyl substituted pyrazoles showed that the SF₅ and CF₃ groups act as electron-withdrawing entities, while the tert-butyl group is a bulky, lipophilic, and electron-donating group. rsc.org

The following table provides a comparative overview of the effects of different ester groups.

| Ester Group | Relative Steric Bulk | Electronic Effect | Key Implications in Synthesis | Reference |

|---|---|---|---|---|

| Methyl (-COOCH₃) | Low | Weakly electron-withdrawing | Generally reactive; susceptible to hydrolysis. Easy to form via Fischer esterification. | google.compublish.csiro.au |

| Ethyl (-COOCH₂CH₃) | Low-Moderate | Weakly electron-withdrawing/donating | Properties are similar to methyl esters, commonly used in synthesis. | thieme-connect.com |

| Tert-butyl (-COOC(CH₃)₃) | High | Electron-donating (inductive) | Sterically hindered, providing stability against hydrolysis (acts as a protecting group). Can slow down or prevent certain reactions due to its bulk. | orgsyn.orgnih.gov |

Iii. Mechanistic Investigations of Reactions Involving Tert Butyl 3 Bromopicolinate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Tert-butyl 3-bromopicolinate, with its reactive carbon-bromine bond on an electron-deficient pyridine (B92270) ring, is an excellent substrate for these transformations. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination libretexts.orgbuecher.de.

Suzuki-Miyaura Coupling with Aryl/Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound libretexts.org. The reaction of this compound with aryl or heteroaryl boronic acids proceeds through a well-established catalytic cycle.

Catalytic Cycle:

Oxidative Addition: The cycle initiates with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. This step is often rate-determining and results in the formation of a square planar palladium(II) intermediate libretexts.orglibretexts.org. The electron-deficient nature of the pyridine ring in the substrate can facilitate this step.

Transmetalation: The subsequent step, transmetalation, involves the transfer of the organic group from the boron atom of the boronic acid to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species organic-chemistry.orgnih.gov. The exact mechanism of transmetalation can be complex and may involve different intermediates depending on the reaction conditions nih.govfigshare.com. For challenging substrates like electron-deficient heteroaryl boron derivatives, this step can be slow nih.gov.

Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium(II) complex, which forms the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue libretexts.org.

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling, especially with heteroaromatic substrates which can be prone to side reactions like protodeboronation nih.govresearchgate.net.

| Catalyst/Ligand System | Base | Solvent | Typical Yield (%) | Key Mechanistic Feature |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 75-90 | Classical system, effective for a range of substrates. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 85-98 | Bulky, electron-rich phosphine (B1218219) ligand facilitates oxidative addition and reductive elimination nih.gov. |

| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 90-99 | Highly active catalyst system for challenging heteroaryl couplings nih.gov. |

Buchwald-Hartwig Amination with Amine Nucleophiles

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base libretexts.orgwikipedia.org.

Catalytic Cycle:

Oxidative Addition: Similar to the Suzuki coupling, the reaction begins with the oxidative addition of this compound to a Pd(0) complex libretexts.org.

Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base, such as sodium tert-butoxide, deprotonates the coordinated amine to form a palladium-amido complex wikipedia.orgrug.nl.

Reductive Elimination: The final step is the reductive elimination of the aryl amine product, which regenerates the Pd(0) catalyst libretexts.org.

The development of specialized phosphine ligands has been crucial for the broad applicability of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions nih.govorganic-chemistry.org.

| Ligand | Base | Typical Reaction Temperature (°C) | Key Mechanistic Advantage |

|---|---|---|---|

| P(t-Bu)₃ | NaOt-Bu | 80-110 | Electron-rich and sterically demanding, promoting reductive elimination researchgate.net. |

| BINAP | Cs₂CO₃ | 100 | Bidentate ligand that provides stability to the catalytic complex wikipedia.orgnih.gov. |

| Xantphos | K₂CO₃ | 90-120 | Wide bite angle ligand, effective for a variety of substrates chemrxiv.org. |

Heck Reactions and Intramolecular Cyclizations

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene mdpi.com. When the alkene is part of the same molecule as the halide, an intramolecular Heck reaction can occur, leading to the formation of cyclic structures wikipedia.orgresearchgate.net.

Catalytic Cycle:

Oxidative Addition: The reaction is initiated by the oxidative addition of the C-Br bond of a suitable this compound derivative to a Pd(0) catalyst mdpi.com.

Migratory Insertion (Carbopalladation): The alkene moiety then inserts into the newly formed palladium-carbon bond. This step typically proceeds in a syn-fashion mdpi.com.

β-Hydride Elimination: A hydrogen atom on a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new double bond and a palladium-hydride species mdpi.com.

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst mdpi.com.

Intramolecular Heck reactions are often more efficient than their intermolecular counterparts due to favorable entropic factors libretexts.org.

Stereochemical Outcomes and Regioselectivity in Cross-Coupling

The stereochemical and regiochemical outcomes of palladium-catalyzed cross-coupling reactions are highly dependent on the specific reaction mechanism, substrates, and catalyst system employed.

Suzuki-Miyaura Coupling: Transmetalation in Suzuki-Miyaura couplings generally proceeds with retention of stereochemistry at the migrating group princeton.edu.

Buchwald-Hartwig Amination: The stereochemical integrity of chiral amines is generally maintained during the course of the reaction wikipedia.org.

Heck Reaction: The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. In many cases, the aryl group adds to the less substituted carbon of the alkene libretexts.orgnih.gov. The stereochemistry of the resulting double bond is often predominantly trans mdpi.com. Intramolecular Heck reactions can exhibit high levels of diastereoselectivity, particularly in the formation of fused ring systems wikipedia.orgresearchgate.net.

Ligand and Catalyst Design for Enhanced Reactivity and Selectivity

The rational design of ligands and catalysts has been instrumental in expanding the scope and efficiency of palladium-catalyzed cross-coupling reactions involving substrates like this compound. Key considerations in ligand design include:

Electron-donating properties: Electron-rich ligands can accelerate the rate of oxidative addition and reductive elimination nih.gov.

Steric bulk: Sterically demanding ligands can promote the formation of monoligated palladium species, which are often more reactive, and can also influence selectivity researchgate.net.

Bite angle (for bidentate ligands): The geometry of the ligand can impact the stability of catalytic intermediates and the rate of reductive elimination nih.gov.

The development of pre-catalysts, which are air-stable and readily activated under the reaction conditions, has also simplified the practical application of these reactions organic-chemistry.orgchemrxiv.org.

Nucleophilic Substitution Reactions

Aromatic rings that are activated by electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNAr). The picolinate (B1231196) ester and the nitrogen atom in the pyridine ring of this compound make the ring electron-deficient and thus susceptible to nucleophilic attack.

The SNAr mechanism typically proceeds in two steps:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex researchgate.net.

Elimination of the Leaving Group: The leaving group is then expelled, restoring the aromaticity of the ring researchgate.net.

The rate of SNAr reactions is influenced by the strength of the nucleophile and the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer complex.

S N 1 Reaction Pathways and Carbocation Intermediates

The substitution nucleophilic unimolecular (S N 1) reaction is a primary pathway for tertiary alkyl halides like this compound. This mechanism is characterized by a two-step process. The initial and rate-determining step involves the slow dissociation of the leaving group (in this case, the bromide ion) to form a carbocation intermediate. The stability of this carbocation is a crucial factor in the reaction's feasibility. Tertiary carbocations, such as the one formed from this compound, are significantly more stable than primary or secondary carbocations. This increased stability is attributed to the electron-donating inductive effect and hyperconjugation from the alkyl groups attached to the positively charged carbon.

The second step of the S N 1 reaction involves the rapid attack of a nucleophile on the carbocation. Due to the planar nature of the sp²-hybridized carbocation, the nucleophile can attack from either face of the molecule.

When an S N 1 reaction occurs at a chiral center, it typically leads to a mixture of stereoisomeric products. The planar carbocation intermediate allows the nucleophile to attack from either the top or bottom face with nearly equal probability. This results in the formation of both retention and inversion products. If the starting material is optically active, the product is often a racemic mixture, meaning it contains equal amounts of both enantiomers and is optically inactive. However, complete racemization is not always observed. Sometimes, the leaving group may temporarily remain in close proximity to the carbocation, forming an ion pair. This can partially shield one face of the carbocation, leading to a slight excess of the inversion product. If the substrate already contains a stereocenter that is not the reaction center, the reaction will produce a pair of diastereomers.

The stability of the carbocation intermediate is a key determinant of the S N 1 reaction rate. Several factors influence this stability:

Substitution: Tertiary carbocations are the most stable, followed by secondary, and then primary carbocations. This is due to the electron-donating effects of the alkyl groups.

Resonance: Carbocations adjacent to a pi system (allylic or benzylic) are stabilized by resonance, which delocalizes the positive charge.

Inductive Effects: Electron-donating groups stabilize carbocations, while electron-withdrawing groups destabilize them.

Hyperconjugation: The overlap of adjacent C-H or C-C sigma bonds with the empty p-orbital of the carbocation helps to delocalize the positive charge and increase stability.

Carbocations can undergo rearrangements to form more stable carbocations. These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift, where a hydrogen atom or an alkyl group, respectively, moves from an adjacent carbon to the positively charged carbon. These shifts are very rapid, often occurring with rate constants exceeding 10⁹ per second.

S N 2 Reaction Considerations (though less favorable for tertiary systems)

The substitution nucleophilic bimolecular (S N 2) reaction is a single-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. This "backside attack" mechanism leads to an inversion of stereochemistry at the reaction center.

However, S N 2 reactions are highly sensitive to steric hindrance. In the case of tertiary systems like this compound, the bulky alkyl groups surrounding the electrophilic carbon effectively block the backside approach of the nucleophile. Consequently, S N 2 reactions are generally not observed for tertiary substrates. The reactivity order for S N 2 reactions is the opposite of that for S N 1 reactions: methyl > primary > secondary >> tertiary.

Competing Elimination (E1) Reactions

Elimination reactions often compete with substitution reactions. The unimolecular elimination (E1) reaction is a common competitor to the S N 1 reaction, particularly for tertiary substrates. The E1 and S N 1 mechanisms share the same initial rate-determining step: the formation of a carbocation intermediate.

Once the carbocation is formed, it can either be attacked by a nucleophile (S N 1 pathway) or a weak base can abstract a proton from an adjacent carbon, leading to the formation of an alkene (E1 pathway). The ratio of substitution to elimination products is often difficult to control. Factors that favor E1 over S N 1 include the use of a weak nucleophile that is also a strong base, and an increase in reaction temperature. For tertiary alkyl halides, E1 reactions tend to be favored by heat.

Radical Reactions and Transformations

Generation and Reactivity of Radical Intermediates

Aryl halides, such as this compound, can undergo reactions involving radical intermediates. Aryl radicals can be generated from aryl halides through various methods, including the use of stoichiometric reagents like AIBN/n-Bu₃SnH or through light-induced homolysis of the carbon-halogen bond. The generation of aryl radicals can also be promoted by transition metals or through electron transfer processes.

Once formed, these radical intermediates are highly reactive species. Radical reactions typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. In the initiation step, a small number of radicals are formed. During propagation, a radical reacts with a stable molecule to form a new radical, continuing the chain. Termination occurs when two radicals combine to form a stable, non-radical product.

Aryl radicals can participate in a variety of transformations, including C-C bond formation through reactions with alkenes or alkynes, and C-H functionalization through hydrogen atom transfer (HAT). The reactivity of the radical is influenced by its stability and the nature of the other reactants present. For instance, bromine radicals can be generated from precursors and used in catalytic cycles for cycloaddition reactions.

Role of Tert-butyl Hydroperoxide in Radical Processes

Tert-butyl hydroperoxide (TBHP) is a versatile and widely utilized reagent in organic synthesis, primarily serving as an oxidant and a source of tert-butoxyl and tert-butylperoxyl radicals. beilstein-journals.org In the context of reactions involving bromopyridine derivatives, TBHP can play a crucial role in initiating radical chain reactions or participating in oxidative transformations. The thermal or metal-catalyzed decomposition of TBHP generates highly reactive tert-butoxyl radicals (t-BuO•) and, subsequently, tert-butylperoxyl radicals (t-BuOO•). nih.govsemanticscholar.org

The primary role of TBHP in radical processes is the generation of these initial radicals, which can then abstract a hydrogen atom from a suitable donor or add to an unsaturated system, thereby initiating a radical cascade. For instance, in reactions with substrates bearing C-H bonds, the tert-butoxyl radical can act as a potent hydrogen atom abstractor.

A plausible mechanistic pathway for a TBHP-initiated radical reaction involving a generic bromopyridine substrate is outlined below:

Initiation: Decomposition of TBHP, often facilitated by a metal catalyst (e.g., Fe(II) or Cu(I)), generates a tert-butoxyl radical. semanticscholar.org

t-BuOOH + Mⁿ⁺ → t-BuO• + M⁽ⁿ⁺¹⁾⁺ + OH⁻

Propagation: The tert-butoxyl radical can then engage in various reactions. For instance, it could abstract a hydrogen atom from an alkyl group on the pyridine ring, if present, or interact with the pyridine ring itself, although the latter is less common for radical abstraction.

Further Reactions: The generated substrate radical can then undergo a variety of transformations, such as addition to another molecule, cyclization, or reaction with another radical species.

While direct studies on the radical processes of this compound initiated by TBHP are not extensively documented in the reviewed literature, the general principles of radical chemistry suggest that TBHP can be employed to generate radicals from this substrate or other reactants in the mixture, leading to subsequent functionalization. researchgate.net The presence of the bromine atom on the pyridine ring could also influence the course of such radical reactions, potentially participating in halogen atom transfer processes.

| Radical Species | Formation | Potential Role in Reactions |

| Tert-butoxyl radical (t-BuO•) | Metal-catalyzed or thermal decomposition of TBHP | Hydrogen atom abstraction, initiation of radical chains |

| Tert-butylperoxyl radical (t-BuOO•) | Reaction of t-BuO• with O₂ or TBHP | Oxidizing agent, radical trapping |

Selective C-H Bond Functionalization at the Tert-butyl Group

The tert-butyl group, while often considered sterically hindering and relatively inert, possesses C-H bonds that can be selectively functionalized under appropriate conditions. Directing group-assisted strategies or the use of highly reactive reagents can overcome the inherent stability of these primary C-H bonds.

In the case of this compound, the ester functionality itself is generally a poor directing group for C-H activation at the tert-butyl moiety. Therefore, non-directed C-H functionalization methods are more likely to be relevant. These reactions often proceed through radical or highly electrophilic intermediates that are capable of attacking the strong C-H bonds of the tert-butyl group.

Recent advancements in C-H functionalization have demonstrated that even unactivated C-H bonds can be targeted. For pyridine derivatives, C-H functionalization is a powerful tool for their derivatization. nih.govresearchgate.netresearchgate.netnih.govdigitellinc.com While much of the focus has been on the functionalization of the pyridine ring itself, the principles can be extended to substituents.

A potential strategy for the selective functionalization of the tert-butyl group in this compound could involve:

Radical-mediated Hydrogen Atom Transfer (HAT): A highly reactive radical species, such as a halogen radical or an oxygen-centered radical generated from a suitable precursor, could selectively abstract a hydrogen atom from one of the methyl groups of the tert-butyl ester. The resulting primary alkyl radical could then be trapped by another reagent to form a new C-C or C-heteroatom bond.

Transition Metal-Catalyzed C-H Activation: Certain transition metal catalysts are capable of inserting into C-H bonds. While challenging for primary C-H bonds, systems have been developed that can achieve this transformation, often favoring the sterically most accessible positions.

| C-H Functionalization Strategy | Key Intermediate | Potential Product Type |

| Radical-mediated HAT | Primary alkyl radical at the tert-butyl group | Halogenated, hydroxylated, or alkylated tert-butyl group |

| Transition Metal-Catalyzed C-H Activation | Organometallic intermediate | Functionalized tert-butyl group (e.g., arylation, alkenylation) |

Metal-Mediated and Organocatalytic Transformations

Non-Palladium Catalyzed Coupling Reactions

While palladium catalysis is a dominant strategy for cross-coupling reactions involving aryl bromides, concerns over cost and toxicity have driven the development of alternative methods using more abundant and benign metals such as copper, nickel, iron, and cobalt. These non-palladium catalyzed reactions offer viable alternatives for the construction of C-C and C-heteroatom bonds.

For a substrate like this compound, the bromine atom at the 3-position of the pyridine ring is susceptible to oxidative addition to a low-valent metal center, initiating the catalytic cycle of a cross-coupling reaction.

Copper-Catalyzed Coupling: Copper-catalyzed Ullmann-type couplings are well-established for the formation of C-N, C-O, and C-S bonds. For instance, this compound could potentially be coupled with amines, alcohols, or thiols in the presence of a copper catalyst and a suitable base.

Nickel-Catalyzed Coupling: Nickel catalysts are known to be effective for the cross-coupling of aryl bromides with a variety of partners, including organometallic reagents (e.g., Grignard reagents, organozincs) and for reductive couplings.

Iron-Catalyzed Coupling: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst. Iron-catalyzed cross-coupling reactions of aryl halides with organometallic reagents have been developed, although they can sometimes be more challenging to control than their palladium or nickel counterparts.

A representative catalytic cycle for a non-palladium (e.g., Nickel) catalyzed cross-coupling reaction would involve:

Oxidative Addition: The Ni(0) catalyst reacts with this compound to form a Ni(II)-aryl intermediate.

Transmetalation (for coupling with organometallic reagents) or other coupling step: The coupling partner is introduced.

Reductive Elimination: The desired cross-coupled product is formed, and the Ni(0) catalyst is regenerated.

| Metal Catalyst | Typical Coupling Partners | Potential Reaction Type |

| Copper | Amines, Alcohols, Thiols | Ullmann-type coupling |

| Nickel | Grignard reagents, Organozincs, Alkenes | Kumada, Negishi, Heck-type couplings |

| Iron | Grignard reagents, Alkenes | Cross-coupling, C-H functionalization |

Applications in C-H Activation and Functionalization

The pyridine nitrogen in this compound can act as a directing group in certain C-H activation reactions, facilitating the functionalization of specific C-H bonds on the pyridine ring or on a tethered group. Transition metal catalysts, such as rhodium, ruthenium, and iridium, are commonly employed for such transformations. nih.govscilit.comresearchgate.net

While the 3-position is blocked by the bromine atom, the pyridine nitrogen could direct the activation of the C-H bonds at the C-2 or C-4 positions. However, the electronic and steric properties of the tert-butyl picolinate moiety would significantly influence the regioselectivity of such a reaction.

Alternatively, this compound could itself be a substrate in a C-H activation/functionalization reaction where another directing group on a coupling partner directs the reaction to the pyridine ring. For example, in a directed arylation reaction, a substrate with a directing group could be coupled with this compound.

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis and chemoenzymatic synthesis offer powerful and sustainable alternatives to traditional chemical methods, often providing high levels of selectivity under mild reaction conditions. rsc.orgnih.govnih.gov For a molecule like this compound, these approaches could be envisioned for several transformations:

Enzymatic Hydrolysis: Lipases or esterases could be employed for the selective hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 3-bromopicolinic acid. This transformation would be particularly useful if the tert-butyl group is used as a protecting group and needs to be removed under mild conditions to avoid side reactions.

Biocatalytic Reduction or Oxidation: Depending on the enzymes used, it might be possible to selectively reduce the pyridine ring or perform other oxidative transformations on the molecule.

Chemoenzymatic Synthesis: A chemoenzymatic approach could involve a combination of traditional chemical steps and biocatalytic transformations. For instance, a key intermediate could be prepared using biocatalysis, followed by chemical steps to introduce the bromo and tert-butyl picolinate functionalities. The synthesis of substituted picolinates can be achieved through various catalytic methods. rsc.orgresearchgate.net

The use of enzymes in organic synthesis is a rapidly growing field, and while specific examples involving this compound may not be widely reported, the principles of biocatalysis suggest that enzymatic methods could be developed for its synthesis or modification. nih.gov

| Approach | Enzyme Class (Example) | Potential Transformation |

| Biocatalytic Hydrolysis | Lipase, Esterase | This compound → 3-Bromopicolinic acid |

| Biocatalytic Reduction | Reductase | Reduction of the pyridine ring |

| Chemoenzymatic Synthesis | Various | Synthesis of chiral precursors or intermediates |

Iv. Applications of Tert Butyl 3 Bromopicolinate in Complex Molecule Synthesis

Role as a Key Synthetic Building Block and Intermediate

The strategic placement of the bromo and tert-butoxycarbonyl groups on the picolinate (B1231196) framework makes tert-butyl 3-bromopicolinate a powerful intermediate in the synthesis of highly functionalized pyridine (B92270) derivatives. This strategic arrangement allows for a diverse range of chemical manipulations, leading to the formation of various complex organic structures.

Construction of Substituted Pyridine Scaffolds

The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for the introduction of a wide variety of substituents through various cross-coupling reactions. This allows for the construction of a diverse library of substituted pyridine scaffolds, which are prevalent in many biologically active compounds.

One of the most common methods for the functionalization of this compound is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and a range of aryl or heteroaryl boronic acids or esters. This method has been widely used to synthesize 3-arylpyridines, which are key structural motifs in many pharmaceuticals. The reaction is generally carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium carbonate, in a suitable solvent system like aqueous dimethoxyethane.

Another powerful tool for the construction of substituted pyridine scaffolds from this compound is the Buchwald-Hartwig amination . This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring. This reaction is instrumental in the synthesis of 3-aminopyridine (B143674) derivatives, which are important intermediates in drug discovery.

Furthermore, the Sonogashira coupling provides an efficient route to 3-alkynylpyridine derivatives. This palladium and copper co-catalyzed reaction couples this compound with terminal alkynes, leading to the formation of a carbon-carbon triple bond. These alkynylpyridines can be further elaborated to access a variety of complex structures. A typical catalytic system for this transformation involves a palladium source like Pd(CF₃COO)₂, a phosphine (B1218219) ligand such as PPh₃, and a copper(I) salt like CuI, with an amine base such as triethylamine (B128534) in a solvent like DMF.

| Cross-Coupling Reaction | Reagents/Catalysts | Type of Bond Formed | Resulting Scaffold |

| Suzuki-Miyaura | Pd catalyst, Base, Aryl/Heteroaryl boronic acid | C-C | 3-Aryl/Heteroaryl Pyridines |

| Buchwald-Hartwig | Pd catalyst, Base, Amine | C-N | 3-Aminopyridines |

| Sonogashira | Pd/Cu catalyst, Base, Terminal Alkyne | C-C (triple bond) | 3-Alkynylpyridines |

Precursor for Advanced Heterocyclic Systems

Beyond simple substitution, this compound serves as a key precursor for the synthesis of more complex, fused heterocyclic systems. The functional groups on the picolinate ring can be manipulated to facilitate intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic heteroaromatics.

For instance, the bromine atom and the ester group can be utilized in tandem to construct fused ring systems. Following a cross-coupling reaction to introduce a suitably functionalized substituent at the 3-position, the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then undergo an intramolecular condensation or cyclization with a functional group on the newly introduced substituent to form a new heterocyclic ring fused to the pyridine core. This strategy has been employed in the synthesis of various medicinally important scaffolds, such as imidazopyridines and pyrrolopyridines .

The synthesis of imidazo[1,2-a]pyridines, for example, can be achieved through a (3 + 2) cycloaddition reaction of propargyl alcohols with 2-aminopyridines. While not a direct application of this compound, the 3-amino pyridine intermediates required for such syntheses can be readily prepared from it via Buchwald-Hartwig amination.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The substituted pyridine and advanced heterocyclic systems derived from this compound are integral components of numerous bioactive molecules and pharmaceutical intermediates. The versatility of this building block has made it a valuable tool in the development of new therapeutic agents.

A significant application of this compound is in the synthesis of kinase inhibitors . Many kinase inhibitors feature a substituted pyridine or a fused heterocyclic core, which can be efficiently constructed using this compound as a starting material. For example, Janus kinase (JAK) inhibitors and Glycogen Synthase Kinase-3 (GSK-3) inhibitors often contain complex heterocyclic scaffolds that can be accessed through synthetic routes starting from functionalized bromopyridines. The ability to introduce diverse substituents at the 3-position of the pyridine ring allows for the fine-tuning of the inhibitor's potency and selectivity.

Strategies for Derivatization and Late-Stage Functionalization

The distinct reactivity of the bromine atom and the tert-butyl ester group in this compound allows for a high degree of control in derivatization and late-stage functionalization strategies. This enables the modification of complex molecules at a late stage of the synthesis, which is a highly valuable approach in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies.

Selective Transformation of the Bromine Moiety

The bromine atom at the 3-position is the more reactive site for transformations such as palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide range of functional groups without affecting the tert-butyl ester. The choice of coupling partner dictates the nature of the substituent introduced.

Examples of Selective Transformations of the Bromine Moiety:

| Reaction Type | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic acid | 3-Aryl-picolinate |

| Buchwald-Hartwig Amination | Aniline | 3-(Phenylamino)picolinate |

| Sonogashira Coupling | Phenylacetylene | 3-(Phenylethynyl)picolinate |

These transformations are typically high-yielding and tolerate a wide range of functional groups on the coupling partner, making this a robust strategy for diversification.

Manipulation of the Tert-butyl Ester for Further Synthesis

The tert-butyl ester group is relatively stable under the conditions used for many cross-coupling reactions, allowing it to serve as a protecting group for the carboxylic acid functionality. Once the desired substituent has been introduced at the 3-position, the tert-butyl ester can be selectively cleaved to reveal the carboxylic acid.

This cleavage is typically achieved under acidic conditions. A common method involves the use of aqueous phosphoric acid, which is an effective and environmentally benign reagent for the deprotection of tert-butyl esters. Other reagents such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent can also be employed. The resulting carboxylic acid can then be used in a variety of subsequent transformations, such as amide bond formation, esterification, or reduction to an alcohol.

Contributions to Drug Discovery and Medicinal Chemistry

This compound is a valuable scaffold in medicinal chemistry, providing a reliable starting point for the generation of novel compounds with potential therapeutic applications. Its bifunctional nature facilitates the systematic development of compound libraries essential for modern drug discovery programs.

Design and Synthesis of Ligands for Biological Targets

The 3-bromopicolinate framework is a common motif in the design of ligands that bind to biological targets like enzymes and receptors. The pyridine ring can participate in hydrogen bonding and π-stacking interactions, while the carboxylate group (after deprotection) can form strong ionic bonds or hydrogen bonds with amino acid residues in a protein's active site.

The bromine atom at the 3-position acts as a versatile synthetic "handle." It allows for the introduction of a wide array of chemical substituents through well-established chemical reactions, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings). This enables chemists to systematically append different aryl, heteroaryl, or alkyl groups to the pyridine core, thereby exploring the chemical space around a biological target to optimize binding affinity and selectivity.

Development of Potential Therapeutic Agents

The ability to generate diverse molecular structures from this compound makes it an important intermediate in the development of new therapeutic agents. By modifying the substituent at the 3-position, researchers can fine-tune the pharmacological properties of a lead compound. This process of iterative synthesis and biological testing is central to optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile. The picolinate scaffold is present in various biologically active molecules, and this building block provides a straightforward entry into synthesizing novel analogues for screening and development.

Structure-Activity Relationship (SAR) Studies Enabled by Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is an ideal starting material for SAR campaigns.

By using it as a common precursor, a library of analogs can be synthesized where only the substituent at the 3-position is varied. For example, a series of different aryl groups can be introduced via Suzuki coupling. The subsequent biological evaluation of these analogs allows researchers to deduce critical SAR insights. For instance, they can determine whether electron-donating or electron-withdrawing groups, or bulky versus compact substituents at that position, lead to an increase or decrease in biological activity. This systematic approach accelerates the identification of the optimal chemical features required for a desired therapeutic effect.

Evaluation of Tert-butyl Group as a Metabolically Stable Isostere

In the context of this compound, the tert-butyl moiety functions as a protecting group for the carboxylic acid. However, when a tert-butyl group is incorporated into the core structure of a drug molecule as a pharmacophore, its metabolic stability becomes a critical consideration nih.gov.

The tert-butyl group is often susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation of one of the methyl groups to form a hydroxymethyl group, which can be further oxidized to a carboxylic acid nih.govhyphadiscovery.com. This metabolic pathway can lead to rapid clearance of the drug from the body, resulting in a short half-life and low oral bioavailability researchgate.net. For instance, the major route of metabolism for the HIV drug nelfinavir (B1663628) involves hydroxylation of its tert-butyl group by the enzyme CYP2C19 hyphadiscovery.com. Similarly, the tert-butyl group in the antiviral drug ombitasvir (B612150) is a primary site of oxidation by CYP2C8 hyphadiscovery.com.

To address this metabolic liability, medicinal chemists often employ the strategy of isosteric replacement, where the tert-butyl group is replaced by another group that mimics its size and shape but is more resistant to metabolism semanticscholar.org. One of the most successful isosteres for the tert-butyl group is the 1-trifluoromethylcyclopropyl group. This group is sterically similar to a tert-butyl group but lacks the readily oxidizable C-H bonds, leading to significantly enhanced metabolic stability nih.gov. Research has consistently shown that replacing a metabolically vulnerable tert-butyl group with a trifluoromethylcyclopropyl group can lead to lower clearance and improved pharmacokinetic profiles researchgate.net.

| Compound Pair | Original Compound (with tert-butyl) | Metabolic Stability (t½ in HLM, min) | Isosteric Analog (e.g., with Cp-CF₃) | Metabolic Stability (t½ in HLM, min) | Key Finding |

|---|---|---|---|---|---|

| Biaryl Amide Example 1 | Compound with tert-butyl group | <15 | Analog with trifluoromethylcyclopropyl group | 118 | Significant increase in metabolic stability in Human Liver Microsomes (HLM) after isosteric replacement. nih.gov |

| Finasteride | Finasteride (contains a tert-butyl group) | 41 | Cp-CF₃ analog of Finasteride | 66 | Moderate increase in metabolic stability, as other metabolic sites exist on the molecule. hyphadiscovery.com |

| Biaryl Example 2 | Compound with tert-butyl group | 31 | Analog with trifluoromethylcyclopropyl group | >180 | Dramatic improvement in metabolic half-life observed with the isosteric replacement strategy. nih.gov |

Vi. Process Development and Scale Up Considerations

Optimization of Reaction Conditions for Industrial Applications

The optimization of reaction parameters is a critical step in developing a sustainable and cost-effective manufacturing process. For the synthesis of tert-butyl 3-bromopicolinate, which is typically formed via esterification of 3-bromopicolinic acid, key considerations include solvent choice, catalyst efficiency, and precise control over temperature and pressure.

Solvent Selection and Green Chemistry Principles

The choice of solvent is paramount in industrial synthesis, impacting reaction efficiency, product purity, cost, and environmental footprint. Traditional synthesis of tert-butyl esters often employs solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), which are now recognized as hazardous. rsc.orgjove.comrsc.org Green chemistry principles advocate for their replacement with safer, more sustainable alternatives. jove.com

When selecting a solvent for the large-scale synthesis of this compound, several factors must be considered. The ideal solvent should effectively dissolve reactants, be non-reactive under process conditions, have a boiling point that facilitates easy removal, and possess a favorable environmental, health, and safety (EHS) profile.

Recent studies have explored greener alternatives for esterification reactions. For instance, acetonitrile (B52724) has been demonstrated as a less hazardous solvent system for Steglich esterification, offering comparable rates and yields to traditional chlorinated solvents while simplifying product isolation. jove.com Dimethyl carbonate (DMC) has also been identified as a favorable solvent in combination with specific reagents for forming t-butyl esters. rsc.orgrsc.org The application of solvent selection guides, such as those developed by major pharmaceutical companies, can provide a systematic approach to choosing the most sustainable option. wikipedia.org

Table 1: Comparison of Solvents for Esterification Processes

| Solvent | Key Properties | Green Chemistry Considerations |

|---|---|---|

| Dichloromethane (DCM) | High solvency, low boiling point | Suspected carcinogen, environmental hazard |

| N,N-Dimethylformamide (DMF) | High polarity, high boiling point | Reproductive toxin, difficult to remove |

| Acetonitrile | Good solvency, moderate boiling point | Less toxic than DCM/DMF, readily available |

| Dimethyl Carbonate (DMC) | Low toxicity, biodegradable | Considered a green solvent, versatile |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable sources, good alternative to THF | Favorable EHS profile, higher boiling point |

Catalyst Loading and Recycling Strategies

Catalysts are essential for achieving efficient esterification. In the synthesis of tert-butyl esters, 4-(N,N-dimethylamino)pyridine (DMAP) is a highly effective catalyst for acylation reactions. organic-chemistry.orghighfine.com For industrial applications, optimizing the catalyst loading is crucial to balance reaction speed with cost and potential downstream purification challenges. Studies have shown that DMAP can be highly efficient even at very low loading levels (0.05-2 mol%) under solvent-free conditions, which is particularly advantageous for large-scale production. organic-chemistry.org

Reducing catalyst loading minimizes cost and the burden of its removal from the final product. Furthermore, the development of catalyst recycling strategies is a key aspect of sustainable manufacturing. The use of polystyrene-supported DMAP, for example, allows for the recovery and reuse of the catalyst without the need for solvents, aligning with green chemistry principles and improving process economics. organic-chemistry.org Heterogeneous acid catalysts, such as ion exchange resins (e.g., Amberlyst 15) or zeolites, also offer significant advantages, including simplified product separation and catalyst reusability. mdpi.com

Table 2: Illustrative Data for Catalyst Loading Optimization

| Entry | Catalyst | Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMAP | 5.0 | 12 | 95 |

| 2 | DMAP | 2.0 | 12 | 94 |

| 3 | DMAP | 1.0 | 18 | 92 |

| 4 | DMAP | 0.5 | 24 | 90 |

| 5 | Polystyrene-supported DMAP | 5.0 (1st cycle) | 18 | 93 |

| 6 | Polystyrene-supported DMAP | 5.0 (2nd cycle) | 18 | 91 |

Temperature and Pressure Control